1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-amine
Overview
Description
1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-amine is a chemical compound that features a benzofuran ring fused to a pyrrolidine ring
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The benzofuran ring, another component, is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization , which could potentially affect various biochemical pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
In vitro studies have shown that similar compounds may exhibit anti-diabetic activity via inhibition of α-glucosidase pdb: 3a4a enzyme .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-amine typically involves the condensation of 2,3-dihydrobenzofuran with pyrrolidine derivatives. One common method includes the use of a palladium-catalyzed coupling reaction, where 2,3-dihydrobenzofuran is reacted with a pyrrolidine derivative under specific conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially at positions ortho or para to the oxygen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Pharmacology: The compound is studied for its potential effects on neurotransmitter systems and its role as a ligand for various receptors.
Chemical Biology: It serves as a probe for studying biological pathways and interactions at the molecular level.
Comparison with Similar Compounds
5-DBFPV: A stimulant of the cathinone class with a similar benzofuran structure.
Benzofuran Derivatives: Compounds with benzofuran rings that exhibit diverse biological activities such as anticancer and antimicrobial properties.
Uniqueness: 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-amine is unique due to its specific combination of a benzofuran ring with a pyrrolidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for targeted interactions with specific molecular targets, making it a valuable compound in scientific research .
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylmethyl)pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-12-3-5-15(9-12)8-10-1-2-13-11(7-10)4-6-16-13/h1-2,7,12H,3-6,8-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGAHEFDTPRMBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC3=C(C=C2)OCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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